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2-Pentylpyridine - 2294-76-0

2-Pentylpyridine

Catalog Number: EVT-289225
CAS Number: 2294-76-0
Molecular Formula: C10H15N
Molecular Weight: 149.23 g/mol
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Product Introduction

Description

2-Pentylpyridine is an alkylpyridine, a class of organic compounds characterized by a pyridine ring substituted with an alkyl group. It is a significant flavor and aroma compound found in various cooked foods, particularly those subjected to high-heat cooking methods like frying and roasting. 2-Pentylpyridine contributes to the characteristic "roasted," "nutty," or "meaty" aromas often associated with these foods. [, , , , ]

Source and Classification

2-Pentylpyridine can be sourced from several natural processes, notably during the thermal processing of certain foods, such as soybeans, where it is formed as a volatile compound. Its classification falls under the broader category of nitrogen-containing heterocycles, specifically pyridines, which are characterized by a six-membered aromatic ring containing one nitrogen atom.

Synthesis Analysis

Methods of Synthesis

The synthesis of 2-pentylpyridine can be achieved through several methods:

  1. Alkylation of 2-Picolyl Lithium: This method involves the reaction of 2-picolyl lithium with suitable alkylating agents to introduce the pentyl group at the second position of the pyridine ring.
  2. Hydrogenation of 2-Pentenyl Pyridine: Another approach includes the hydrogenation process where 2-pentenyl pyridine is subjected to hydrogen gas in the presence of a catalyst, resulting in the formation of 2-pentylpyridine .

Technical Details

The alkylation process typically requires careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity. The hydrogenation method also necessitates specific catalysts (e.g., palladium or platinum) to facilitate the reaction effectively.

Chemical Reactions Analysis

Reactions and Technical Details

2-Pentylpyridine can participate in various chemical reactions typical for pyridines, including:

  • Electrophilic Substitution Reactions: The nitrogen atom's electron-donating properties can facilitate electrophilic substitutions on the aromatic ring.
  • Nucleophilic Substitution Reactions: The alkyl chain can undergo nucleophilic attacks under specific conditions.

In food processing, it has been noted that pro-oxidants can enhance its formation during lipid extraction processes, indicating its reactivity under oxidative conditions .

Mechanism of Action

Process and Data

The mechanism by which 2-pentylpyridine forms during food processing involves complex interactions between fatty acids and nitrogenous compounds under heat. For example, during the thermal degradation of lipids, certain precursors such as aldehydes can react with ammonia or amines to yield 2-pentylpyridine. This process is often facilitated by catalysts or high temperatures that promote these chemical transformations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to yellow liquid.
  • Odor: Characteristic pungent smell.

Chemical Properties

  • Stability: Generally stable under standard conditions but may decompose upon prolonged exposure to light or heat.
  • Reactivity: Can react with strong oxidizing agents and undergoes polymerization under certain conditions.

Relevant data indicates that its volatility makes it significant in flavor chemistry, particularly in contributing to specific aroma profiles in processed foods .

Applications

Scientific Uses

2-Pentylpyridine has several applications across different fields:

  1. Flavoring Agent: Widely used in the food industry for its characteristic flavor profile.
  2. Chemical Intermediate: Serves as a precursor for synthesizing other organic compounds in pharmaceutical chemistry.
  3. Research Applications: Utilized in studies exploring reaction mechanisms involving nitrogen-containing compounds.

Properties

CAS Number

2294-76-0

Product Name

2-Pentylpyridine

IUPAC Name

2-pentylpyridine

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

InChI

InChI=1S/C10H15N/c1-2-3-4-7-10-8-5-6-9-11-10/h5-6,8-9H,2-4,7H2,1H3

InChI Key

HSDXVAOHEOSTFZ-UHFFFAOYSA-N

SMILES

CCCCCC1=CC=CC=N1

Solubility

Insoluble in water
Soluble (in ethanol)

Canonical SMILES

CCCCCC1=CC=CC=N1

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